molecular formula C9H21N3 B13454412 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine CAS No. 1841754-10-6

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine

Cat. No.: B13454412
CAS No.: 1841754-10-6
M. Wt: 171.28 g/mol
InChI Key: NZNISCGMYQFKDL-DTORHVGOSA-N
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Description

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is a chemical compound belonging to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with fewer double bonds.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug design.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine: This compound is similar in structure but lacks one of the methyl groups on the piperazine ring.

    4-bromo-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl]aniline: Another related compound with a different substitution pattern on the piperazine ring.

Uniqueness

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives

Biological Activity

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine is a chemical compound with significant biological activity. Its molecular formula is C9H21N3C_9H_{21}N_3 and it has a molecular weight of 171.29 g/mol. The compound's structure features a piperazine ring substituted with three methyl groups, which contributes to its pharmacological properties.

PropertyValue
Chemical FormulaC9H21N3
Molecular Weight171.29 g/mol
IUPAC Name2-(3,3,4-trimethylpiperazin-1-yl)ethanamine
PubChem CID20069912
AppearanceLiquid
Storage TemperatureRoom Temperature

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential therapeutic applications.

Studies suggest that this compound acts primarily as a modulator of neurotransmitter systems , particularly those involving serotonin and dopamine receptors. Its structural similarity to other piperazine derivatives indicates potential interactions with various G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. This may be attributed to their ability to enhance serotonergic transmission.
  • Anxiolytic Properties : The modulation of neurotransmitter systems also suggests potential anxiolytic effects, making it a candidate for further investigation in anxiety disorders.
  • Antitumor Activity : Some studies have indicated that derivatives of piperazine compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound was shown to increase levels of serotonin in the brain, suggesting a mechanism similar to traditional SSRIs (selective serotonin reuptake inhibitors) .

Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects against various types of cancer cells. The mechanism was linked to the induction of apoptosis and the inhibition of cell cycle progression . Further research is needed to explore its efficacy in vivo and its potential as an anticancer agent.

Properties

CAS No.

1841754-10-6

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethanamine

InChI

InChI=1S/C9H21N3/c1-8-6-12(5-4-10)7-9(2)11(8)3/h8-9H,4-7,10H2,1-3H3/t8-,9+

InChI Key

NZNISCGMYQFKDL-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)CCN

Canonical SMILES

CC1CN(CC(N1C)C)CCN

Origin of Product

United States

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